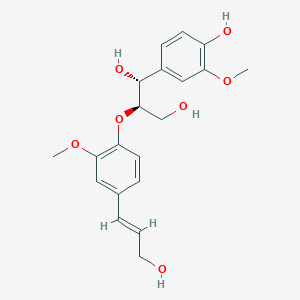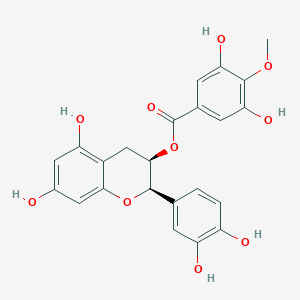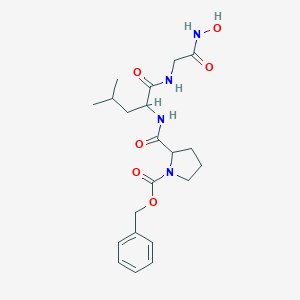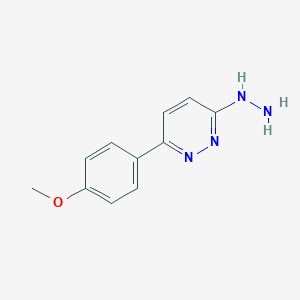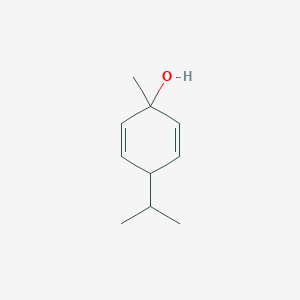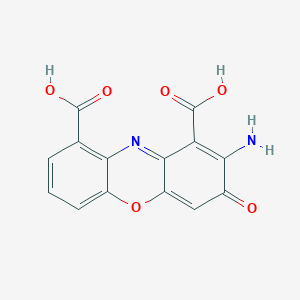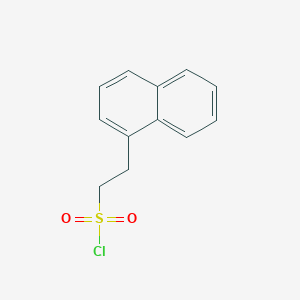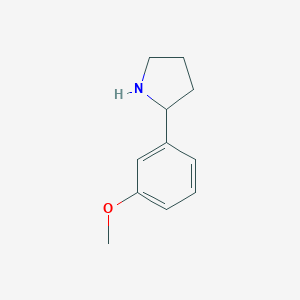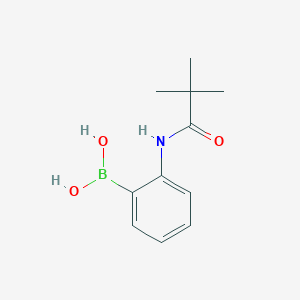
2-(tert-Butylcarbonylamino)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves stereocontrolled methods from amino acids or ketones. For instance, a practical, stereocontrolled synthesis of a related dipeptide isostere from (L)-phenylalanine has been demonstrated, showcasing the utility of tert-butylcarbonylamino groups in complex molecule construction (Nadin et al., 2001). Additionally, tert-butyl bromide-promoted intramolecular cyclization and its combination with Cu-catalyzed C-N coupling have been employed for the synthesis of acridines from 2-amino phenyl ketones and aryl boronic acids, highlighting a method that could potentially be adapted for the synthesis of 2-(tert-Butylcarbonylamino)phenylboronic acid (Cao et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through methods such as X-ray diffraction studies, revealing detailed structural information that can be applied to understand the spatial arrangement and conformation of 2-(tert-Butylcarbonylamino)phenylboronic acid derivatives (Naveen et al., 2007).
Chemical Reactions and Properties
2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting the reactivity of boronic acids in facilitating amide bond formation. This insight can be extrapolated to understand the reactivity of 2-(tert-Butylcarbonylamino)phenylboronic acid in similar chemical contexts (Wang et al., 2018).
Physical Properties Analysis
The physical properties of boronic acid derivatives, including solubility, melting points, and crystal structure, can be inferred from studies on similar compounds. For example, the characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provides insights into the crystalline structure and intermolecular interactions that might be present in 2-(tert-Butylcarbonylamino)phenylboronic acid (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and participation in catalytic cycles, can be gleaned from the behavior of phenylboronic acids and tert-butylcarbonylamino derivatives in synthetic transformations. For instance, the base-promoted synthesis of phenols from arylboronic acids using tert-butyl hydroperoxide showcases the reactivity of boronic acids under oxidative conditions, which may apply to 2-(tert-Butylcarbonylamino)phenylboronic acid as well (Guo et al., 2013).
科学的研究の応用
Phenylboronic acids, a class of compounds to which “2-(tert-Butylcarbonylamino)phenylboronic acid” belongs, have been highlighted for their potential in analytical and therapeutic applications . They have been particularly noted for their interaction with sialic acid, a type of sugar molecule, which could be a new class of molecular targets . This could potentially lead to new strategies for drug delivery .
Phenylboronic acids, a class of compounds to which “2-(tert-Butylcarbonylamino)phenylboronic acid” belongs, have been highlighted for their potential in analytical and therapeutic applications . They have been particularly noted for their interaction with sialic acid, a type of sugar molecule, which could be a new class of molecular targets . This could potentially lead to new strategies for drug delivery .
Safety And Hazards
The safety information indicates that 2-(tert-Butylcarbonylamino)phenylboronic acid is classified as Combustible Solids (Storage Class Code 11) . It does not have a flash point . It should not be released into the environment . Personal protective equipment is required when handling this chemical, and dust formation should be avoided .
特性
IUPAC Name |
[2-(2,2-dimethylpropanoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRAJVMTCAUABO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400637 |
Source


|
| Record name | 2-(tert-Butylcarbonylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylcarbonylamino)phenylboronic acid | |
CAS RN |
146140-95-6 |
Source


|
| Record name | 2-(tert-Butylcarbonylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pivalamido)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

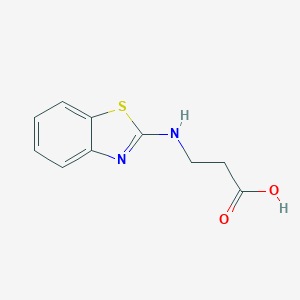
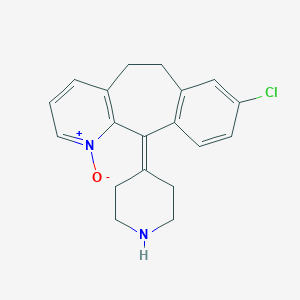
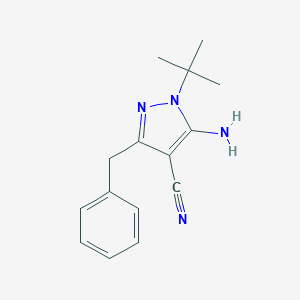
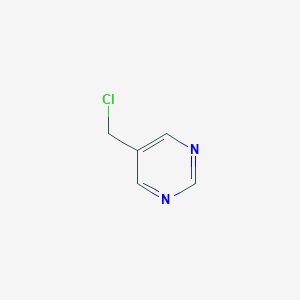
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
